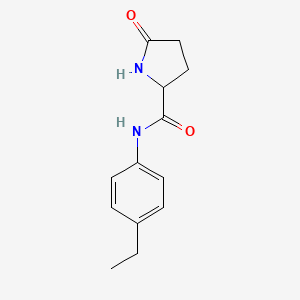

N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide

描述

属性

IUPAC Name |

N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-9-3-5-10(6-4-9)14-13(17)11-7-8-12(16)15-11/h3-6,11H,2,7-8H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLIDAQMBZPMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-ethylphenylamine with a suitable pyrrolidine derivative. One common method is the condensation reaction between 4-ethylphenylamine and 5-oxopyrrolidine-2-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

化学反应分析

Types of Reactions

N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

科学研究应用

N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biological pathways and exerting its effects.

相似化合物的比较

Structural Analogues and Substitution Patterns

The following compounds share the 5-oxopyrrolidine-2-carboxamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Key Structural Analogs

Physicochemical Properties

- Molecular Weight : Ranges from 378.1 (compound 30a, ) to 388.4 (compound in ). The ethylphenyl substituent in the target compound likely contributes to moderate lipophilicity compared to fluorophenyl or trifluoromethyl groups.

- Melting Points : Analogs like 31a (86–89°C, ) are solids, while others (e.g., compound 30a) are oils, suggesting substituents significantly influence crystallinity.

- Solubility : Pyridine-containing analogs (e.g., ) may exhibit enhanced aqueous solubility due to hydrogen-bonding capacity, whereas trifluoromethyl groups () reduce solubility but improve membrane permeability.

生物活性

N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and comparative efficacy against various diseases.

This compound features a pyrrolidine ring, which is known for its versatility in biological applications. The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. Its structural configuration allows it to fit into active sites of proteins, influencing various biological pathways and exerting therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays using A549 human lung adenocarcinoma cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase, which prevents cancer cell proliferation .

Case Study: Anticancer Efficacy

In a comparative study, this compound was tested alongside standard chemotherapeutics like cisplatin. Results indicated that at a concentration of 100 µM, this compound reduced A549 cell viability to approximately 66%, demonstrating its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The compound's efficacy was particularly notable against strains resistant to common antibiotics like linezolid .

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the phenyl ring have been shown to alter both anticancer and antimicrobial activities significantly. For instance, the introduction of electron-withdrawing groups enhances anticancer potency while maintaining low toxicity towards non-cancerous cells .

Table 3: SAR Analysis of Derivatives

| Compound Derivative | Activity Type | Observed Effect |

|---|---|---|

| N-(4-methylphenyl)-5-oxopyrrolidine | Anticancer | Moderate activity |

| N-(4-fluorophenyl)-5-oxopyrrolidine | Antimicrobial | Increased potency |

| N-(4-chlorophenyl)-5-oxopyrrolidine | Anticancer | High cytotoxicity to cancer cells |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s pyrrolidine-carboxamide core can be synthesized via coupling reactions between 5-oxopyrrolidine-2-carboxylic acid derivatives and substituted anilines. For the 4-ethylphenyl moiety, a Buchwald-Hartwig amination or Ullmann coupling may introduce the ethyl group post-carboxamide formation. Optimize solvent polarity (e.g., DMF or THF) and catalyst systems (e.g., Pd(OAc)₂/Xantphos for aryl coupling) to enhance yield. Purity can be improved via recrystallization in ethanol/water mixtures (1:3 v/v) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- X-ray crystallography (as applied to the phenyl analog) to resolve conformational details of the pyrrolidine ring and carboxamide linkage .

- HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Refer to safety data for structurally similar carboxamides (e.g., N-(4-nitrophenyl)pyrrolidine-2-carboxamide):

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of fine powders.

- Store in airtight containers at 4°C, away from light. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate batches via LC-MS to rule out impurities affecting assay results.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Stereochemical factors : Confirm enantiomeric purity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

- Methodological Answer : Structural analogs (e.g., AG-120) demonstrate that introducing fluorine atoms or cyclobutyl groups enhances metabolic resistance. For this compound:

- Replace the ethyl group with a trifluoromethyl or difluorocyclobutyl moiety to reduce CYP450-mediated oxidation.

- Conduct in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to compare derivatives .

Q. How can computational methods guide the identification of potential biological targets for this compound?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) against enzymes with conserved carboxamide-binding pockets (e.g., IDH1, as seen in AG-120). Prioritize targets with Glide scores < -8 kcal/mol.

- Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 µM preferred) .

Q. What crystallographic insights are available for optimizing the compound’s conformational rigidity?

- Methodological Answer : X-ray data for the phenyl analog reveals a planar pyrrolidone ring stabilized by intramolecular H-bonding (N–H···O=C). To enhance rigidity:

- Introduce methyl groups at the 3-position of the pyrrolidine ring to restrict rotation.

- Use Cambridge Structural Database (CSD) entries (e.g., refcode XOYPIR) to compare torsion angles and planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。